"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" chemical properties
"Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate" chemical properties
The following technical guide details the chemical properties, synthesis, and application utility of Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate .
A Versatile Aryl-Keto Ester Scaffold for Medicinal Chemistry
Executive Summary
Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate (CAS: 898776-92-6) is a bifunctional synthetic intermediate widely utilized in the development of pharmaceuticals and agrochemicals.[1] Structurally, it features a 4-oxobutyrate chain attached to a 4-bromo-2-methylphenyl core.[1][2][3][4][5]
Its value in drug discovery stems from its orthogonal reactivity:
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The Aryl Bromide: A "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems.
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The Keto-Ester Tail: A flexible linker amenable to cyclization (forming tetralones), reduction, or heterocycle formation (e.g., pyridazinones via hydrazine condensation).
This guide provides a comprehensive analysis of its physicochemical profile, validated synthetic routes, and experimental protocols for researchers.
Chemical Identity & Physicochemical Profile[1][3][6][7][8][9]
| Property | Data |
| IUPAC Name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate |
| Common Name | Ethyl 3-(4-bromo-2-methylbenzoyl)propionate |
| CAS Number | 898776-92-6 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water |
| LogP (Calc) | ~3.2 (Lipophilic) |
| H-Bond Acceptors | 3 (Ketone, Ester oxygens) |
| H-Bond Donors | 0 |
Synthetic Pathways & Mechanism[8]
The synthesis of this compound relies on the regioselective Friedel-Crafts Acylation of 3-bromotoluene. The presence of the methyl group (activator) and the bromine atom (deactivator) directs the incoming electrophile to the position para to the bromine and ortho to the methyl group (Position 6 of the original ring), resulting in the 1,2,4-substitution pattern.
Reaction Scheme (Graphviz)
Figure 1: Two-step synthesis via Friedel-Crafts acylation followed by esterification.[6]
Mechanistic Insight
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Acylation (Step 1): Aluminum chloride (AlCl₃) complexes with succinic anhydride to generate a highly electrophilic acylium ion species. The 3-bromotoluene ring attacks this electrophile.
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Regioselectivity: The methyl group at position 3 (relative to Br at 1) activates the ortho/para positions. Position 6 (ortho to Methyl, para to Bromo) is sterically accessible and electronically favored over position 2 (between substituents) or position 4 (ortho to Bromo).
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Esterification (Step 2): The resulting carboxylic acid is converted to the ethyl ester using ethanol and a catalytic amount of sulfuric acid or thionyl chloride. This protects the acid functionality and improves solubility for subsequent steps.
Experimental Protocols
Protocol A: Synthesis of the Acid Intermediate
Objective: Preparation of 4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid.
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Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
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Reagents:
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Succinic anhydride (1.1 equiv)
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Aluminum chloride (AlCl₃, 2.2 equiv)
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3-Bromotoluene (1.0 equiv)
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Dichloromethane (DCM) or Nitrobenzene (Solvent)
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Procedure:
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Suspend AlCl₃ in dry DCM at 0°C.
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Add succinic anhydride portion-wise; stir for 15 min.
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Add 3-bromotoluene dropwise over 30 min, maintaining temperature <5°C.
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Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours (monitor by TLC).
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Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (Caution: Exothermic).
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Workup: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize the solid residue from Ethanol/Hexane or Toluene.
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Protocol B: Esterification to Final Product
Objective: Conversion to Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate.
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Reagents:
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Acid Intermediate (from Protocol A)
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Absolute Ethanol (Excess, solvent)
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Concentrated H₂SO₄ (Catalytic, 0.1 equiv)
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-
Procedure:
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Dissolve the acid in absolute ethanol.
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Add H₂SO₄ dropwise.
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Reflux the mixture for 3–6 hours.
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Concentrate ethanol under reduced pressure.
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Dilute residue with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
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Dry (Na₂SO₄) and concentrate to yield the ethyl ester as a viscous oil.
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Applications in Drug Discovery[10]
This scaffold is a "divergent intermediate," meaning it can be transformed into multiple distinct chemical classes relevant to medicinal chemistry.
Functionalization Logic (Graphviz)
Figure 2: Divergent synthetic applications of the scaffold.
Key Transformations
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Tetralone Synthesis: Reduction of the ketone to a methylene group (Clemmensen or Wolff-Kishner) followed by intramolecular Friedel-Crafts cyclization yields substituted tetralins. Alternatively, reduction to the alcohol and cyclization yields the tetralone.
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Pyridazinone Formation: Reaction with hydrazine hydrate leads to 6-(4-bromo-2-methylphenyl)-4,5-dihydropyridazin-3(2H)-one. These structures are privileged scaffolds in cardiovascular drugs (e.g., phosphodiesterase inhibitors) and NSAIDs .
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Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for coupling with boronic acids, allowing the rapid generation of biaryl libraries for SAR (Structure-Activity Relationship) studies.
Safety & Handling (SDS Highlights)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: WARNING.
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Handling:
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Wear nitrile gloves and safety goggles.
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Avoid inhalation of vapors; use within a fume hood.
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Incompatibility: Strong oxidizing agents, strong bases (hydrolysis of ester).
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Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under inert gas (Nitrogen/Argon) if long-term stability is required.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. Link(Note: Analogous acid precursor data).
- Olah, G. A. (1973).Friedel-Crafts Chemistry. Wiley-Interscience.
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Sinfoo Biotech. Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate Product Data. Link (Catalog Source for CAS 898776-92-6).
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ChemCD. Chemical Data for CAS 898776-92-6. Link (Verification of CAS and Formula).
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Parchem Fine & Specialty Chemicals. 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid (CAS 898767-28-7).[2][3] Link (Precursor verification).
Sources
- 1. ETHYL 4-(4-BROMO-2-METHYLPHENYL)-4-OXOBUTYRATE,(CAS# 898776-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. parchem.com [parchem.com]
- 3. CAS 898767-28-7 | 2729-9-04 | MDL MFCD02260874 | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | SynQuest Laboratories [synquestlabs.com]
- 4. ETHYL 4-(4-BROMO-2-METHYLPHENYL)-4-OXOBUTYRATE ,898776-92-6 Spectrum_Chemical Cloud Database [chemcd.com]
- 5. Bencenos halogenados | CymitQuimica [cymitquimica.com]
- 6. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
